molecular formula C10H11N3O3 B1599507 5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid CAS No. 956628-37-8

5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

Cat. No. B1599507
M. Wt: 221.21 g/mol
InChI Key: HOPCBVGVMTZTOG-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Structural Diversity

  • Synthesis of Isoxazole Derivatives : A study by Martins et al. (2002) describes the one-pot synthesis of isoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis highlights the chemical versatility of isoxazole derivatives for further chemical transformations (Martins et al., 2002).

  • Coordination Polymers Construction : Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were utilized to assemble with Zn(II) and Cd(II) ions, demonstrating the structural diversity and potential application in coordination chemistry (Cheng et al., 2017).

Biological Activity and Compound Development

  • Novel Comenic Acid Derivatives : Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties, which showed a synergistic effect in combination with a first-line antitumor drug, indicating potential biomedical applications (Kletskov et al., 2018).

Molecular Structure and Theoretical Investigations

  • Structural and Theoretical Studies : Viveka et al. (2016) focused on the experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining spectroscopic techniques and density functional theory (DFT) to elucidate the compound's molecular structure and properties (Viveka et al., 2016).

Experimental Methodologies and Applications

  • Electrochemically Induced Transformations : Ryzhkova et al. (2020) explored the electrochemically induced multicomponent transformation involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, showcasing the synthesis of a new compound with potential in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Future Directions

Pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs based on the pyrazole scaffold.

properties

IUPAC Name

5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-3-11-13(4-6)5-8-7(2)16-12-9(8)10(14)15/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPCBVGVMTZTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428009
Record name 5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

CAS RN

956628-37-8
Record name 5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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